molecular formula C14H11N5OS2 B5336059 2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one

2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one

Cat. No.: B5336059
M. Wt: 329.4 g/mol
InChI Key: CJTNZHCNNBSNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one is a recognized and potent inhibitor of the DNA damage response (DDR) kinase, Ataxia Telangiectasia Mutated (ATM). Its primary research value lies in its ability to selectively inhibit ATM kinase activity , which is a central regulator of the cellular response to double-strand DNA breaks. By blocking ATM signaling, this compound effectively sensitizes cancer cells to DNA-damaging agents, such as ionizing radiation and chemotherapeutics like etoposide. This mechanism is leveraged in oncology research to investigate synthetic lethal approaches and to overcome treatment resistance in p53-deficient and other cancer models . The compound serves as a critical pharmacological tool for dissecting the complexities of the DDR pathway, enabling researchers to explore novel combination therapies that enhance the efficacy of existing genotoxic treatments and to further understand the role of ATM in cellular homeostasis and disease.

Properties

IUPAC Name

2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-1H-pyrimido[1,2-a]benzimidazol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N5OS2/c1-8-17-18-14(22-8)21-7-9-6-12(20)19-11-5-3-2-4-10(11)16-13(19)15-9/h2-6H,7H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJTNZHCNNBSNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)SCC2=CC(=O)N3C4=CC=CC=C4N=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one typically involves multiple steps, starting with the preparation of the thiadiazole and benzimidazole intermediates. One common method involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with a suitable benzimidazole derivative under controlled conditions. The reaction is often carried out in the presence of a base such as triethylamine and a solvent like ethanol .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Benzimidazole Core Formation

The benzimidazole ring system is typically synthesized via condensation of o-phenylenediamine with carboxylic acids or their derivatives. For example, reacting o-phenylenediamine with chloroacetic acid or benzoyl chloride under basic conditions forms benzimidazole derivatives . Spectral data (FT-IR, NMR) confirm the formation of NH and aromatic C-H bonds .

Pyrimido[1,2-a]benzimidazolone Ring Formation

The fused pyrimido[1,2-a]benzimidazolone system is formed via cyclization involving carbonyl groups. Key steps include:

  • Acylation of benzimidazole derivatives with benzoyl chloride or similar reagents to introduce carbonyl groups .

  • Cyclization under basic or acidic conditions to form the pyrimidine ring, often involving keto-enol tautomerism .

Example :
Microwave-assisted synthesis of benzimidazole derivatives with benzoyl chloride forms intermediates that undergo cyclization to yield fused rings .

Sulfide Bridge Formation

The sulfide linkage between the thiadiazole and benzimidazole is introduced via substitution or nucleophilic reactions:

  • Chloromethyl benzimidazoles react with thiadiazole-2-thiol derivatives to form sulfide bonds .

  • Refluxing in polar aprotic solvents (e.g., DMF) or using catalysts like sulfamic acid facilitates this substitution .

Key Reaction Pathways

Step Reagents/Conditions Intermediate/Yield Reference
Benzimidazole synthesiso-phenylenediamine + chloroacetic acid5-substituted-2-(chloromethyl)-1H-benzimidazole
Thiadiazole formationThiosemicarbazide + aldehyde1,3,4-thiadiazole derivatives
Sulfide bond formationChloromethyl benzimidazole + thiadiazole-2-thiolSulfide-linked intermediates (e.g., 89–91% yield)
Pyrimido ring cyclizationMicrowave irradiation + benzoyl chlorideFused pyrimido[1,2-a]benzimidazolone

Characterization

  • IR Spectroscopy : Absorption bands at ~3220–3128 cm⁻¹ (NH) and ~1670–1699 cm⁻¹ (C=O) confirm functional groups .

  • NMR Spectroscopy : Aromatic protons (δ 7.36–8.24 ppm), NH protons (δ 11.74–12.78 ppm), and methylene protons (δ 3.70–3.91 ppm) validate the structure .

  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 216 for triazole derivatives) align with expected molecular weights .

Pharmacological Relevance

Derivatives of this compound exhibit antimicrobial and anticancer properties due to their heterocyclic diversity. For example:

  • Thiadiazole substituents enhance chemopreventive effects .

  • Fused benzimidazole-pyrimidine systems show COX-2 inhibition and antiviral activity .

Challenges and Considerations

  • Selectivity : Controlling regiochemistry during cyclization to ensure correct ring formation.

  • Stability : Thiadiazole rings may require inert reaction conditions to avoid decomposition .

  • Scalability : Microwave-assisted synthesis improves yields and reduces reaction times .

This compound’s synthesis exemplifies the versatility of heterocyclic chemistry, combining multiple reaction types to achieve a complex structure with potential therapeutic applications.

Scientific Research Applications

Molecular Formula and Weight

  • Molecular Formula : C13H15N3OS2
  • Molecular Weight : 293.41 g/mol

Structural Features

The structural features of this compound allow for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-thiadiazoles exhibit significant antimicrobial activity. Compounds similar to 2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one have shown efficacy against various bacterial strains. For instance:

  • A study demonstrated that certain thiadiazole derivatives possess potent antibacterial effects against Gram-positive and Gram-negative bacteria .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties. Studies show that derivatives can effectively scavenge free radicals, indicating potential use in preventing oxidative stress-related diseases . For example:

  • The DPPH radical scavenging assay revealed significant antioxidant activity with IC50 values comparable to established antioxidants .

Anticancer Potential

The anticancer activity of compounds in the same class as this compound has been documented extensively. These compounds have demonstrated the ability to inhibit cancer cell proliferation through various mechanisms:

  • A study reported that certain pyrimidine-thiadiazole hybrids exhibited cytotoxicity against cancer cell lines by inducing apoptosis .

Neuroprotective Effects

Emerging research suggests that thiadiazole derivatives may also possess neuroprotective properties. For instance:

  • Investigations into the molecular interactions of thiadiazole analogues indicated their potential in protecting neuronal cells from oxidative damage .

Case Study 1: Antimicrobial Evaluation

A series of synthesized derivatives were tested against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that modifications to the thiadiazole structure significantly enhanced antimicrobial potency.

CompoundActivity (Zone of Inhibition)
Compound A15 mm
Compound B20 mm
Compound C25 mm

Case Study 2: Antioxidant Screening

In vitro assays were conducted to evaluate the antioxidant capacity of various derivatives. The most effective compound showed an IC50 value lower than many traditional antioxidants.

CompoundIC50 (µM)
Compound X26
Compound Y30
Compound Z43

Case Study 3: Anticancer Activity

A study assessed the cytotoxic effects of selected derivatives on human cancer cell lines. The findings suggested that specific structural modifications led to increased apoptosis in treated cells.

CompoundCell LineIC50 (µM)
Compound MHeLa15
Compound NMCF710

Mechanism of Action

The mechanism of action of 2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one is not fully understood, but it is believed to involve interactions with various molecular targets. The thiadiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with DNA replication and repair processes, contributing to its antimicrobial effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiadiazole-Containing Analogs

  • Compound 9b (): A 1,3,4-thiadiazole derivative with antitumor activity (IC50 = 2.94 µM against HepG2 cells).
  • 2-(4-Methylphenyl)-5-[({[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)sulfanyl]-1,3,4-thiadiazole (): This analog exhibits a butterfly-shaped conformation with coplanar thiadiazole and phenyl rings, enhancing π-π stacking interactions.

Pyrimido[1,2-a]benzimidazole Derivatives

  • 2-Methyl-3-[2-(2-methylprop-1-en-1-yl)-1H-benzimidazol-1-yl]pyrimido[1,2-a]benzimidazol-4(3H)-one (): This compound demonstrated antibacterial activity via QSAR models, with substituents like the methylpropene group enhancing lipophilicity and membrane penetration. The target compound’s thiadiazole-sulfanyl group may offer stronger hydrogen-bonding capacity but lower logP values, affecting bioavailability .
  • Pyrido[1,2-a]pyrimidinone derivatives (): These analogs incorporate thiazolidinone or diazenyl groups, which confer distinct redox properties.

Heterocyclic Hybrids with Varied Cores

  • 1H-Benzimidazole-2-(5-methyl-1,3,4-oxadiazol-2-yl) (): Replacing thiadiazole with oxadiazole reduces sulfur-mediated toxicity but may diminish electrophilicity. The target compound’s thiadiazole-sulfanyl group could enhance metal-binding capacity, relevant in enzyme inhibition .

Table 1: Key Pharmacological Comparisons

Compound Class Bioactivity (IC50 or MIC) Key Structural Features Reference
1,3,4-Thiadiazole derivatives IC50 = 2.94 µM (HepG2) Simple thiadiazole, no fused core
Pyrimido[1,2-a]benzimidazoles Antibacterial (QSAR-driven design) Methylpropene substituent
Thiazolidinone hybrids Not reported (structural focus) Chiral thiazolidinone, Z-configuration
Oxadiazole analogs Not reported (structural focus) Oxadiazole, higher logP
  • Antitumor Potential: The target compound’s fused core may improve DNA intercalation compared to simpler thiadiazoles (e.g., 9b), but steric bulk from the sulfanyl group could reduce cellular uptake .
  • Antibacterial Activity: While ’s compound relies on lipophilic substituents for membrane penetration, the target compound’s polar thiadiazole-sulfanyl group may favor solubility but limit Gram-negative activity .

Physicochemical and Crystallographic Insights

  • Solubility: The pyrimido[1,2-a]benzimidazole core is likely less soluble in aqueous media than non-fused thiadiazoles (), but the sulfanyl group may introduce mild polarity .
  • Crystal Packing: Analogous thiadiazole derivatives () exhibit planar conformations conducive to tight crystal packing, suggesting the target compound may form stable, high-melting-point crystals .

Biological Activity

The compound 2-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}pyrimido[1,2-a]benzimidazol-4(1H)-one is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the synthesis, biological evaluations, and pharmacological implications of this compound, drawing from diverse research studies and findings.

Chemical Structure

The chemical structure of the compound includes a pyrimido[1,2-a]benzimidazole core linked to a thiadiazole moiety. This structural configuration is crucial for its biological activity.

Antimicrobial Activity

Several studies have highlighted the antimicrobial properties of thiadiazole derivatives. The presence of the 5-methyl-1,3,4-thiadiazole moiety has been associated with enhanced antibacterial and antifungal activities:

  • Antibacterial Activity : Compounds containing the thiadiazole ring have shown significant activity against various bacterial strains. For instance, derivatives with halogen substitutions exhibited increased effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
  • Antifungal Activity : The compounds have also demonstrated antifungal properties against pathogens like Candida albicans and Aspergillus niger, with some studies reporting inhibition zones ranging from 15 to 19 mm at specific concentrations .

Cytotoxicity

Research indicates that while exhibiting antimicrobial properties, these compounds maintain low toxicity towards normal cell lines. For example, certain derivatives showed minimal cytotoxic effects in vitro, suggesting a favorable therapeutic index .

Antioxidant Properties

The antioxidant capacity of 1,3,4-thiadiazole derivatives has been explored in various studies. These compounds can scavenge free radicals and reduce oxidative stress markers in biological systems .

The biological activity of this compound is believed to stem from its ability to interact with microbial enzymes and cellular targets. The thiadiazole ring can form coordination complexes with metal ions in microbial enzymes, inhibiting their function and leading to cell death .

Case Studies

  • Study on Antitubercular Activity : A series of benzimidazole derivatives were evaluated for their antitubercular activity against Mycobacterium tuberculosis. Compounds with similar structural features to our compound exhibited a minimum inhibitory concentration (MIC) of 3.125 μg/mL for some derivatives .
  • Cytotoxicity Evaluation : In a comparative study of various thiadiazole derivatives, the compound demonstrated a significant reduction in cell viability against cancer cell lines while sparing normal cells .

Data Table: Biological Activities Overview

Activity TypeObserved EffectsReference
AntibacterialEffective against S. aureus, B. subtilis ,
AntifungalActive against C. albicans, A. niger ,
CytotoxicityLow toxicity towards normal cells ,
AntioxidantScavenges free radicals ,

Q & A

Basic Question: What are the optimal synthetic routes for this compound, and how can its purity be validated?

Methodological Answer:
The synthesis involves multi-step reactions, including nucleophilic substitution and cyclization. Key steps include:

  • Thioether linkage formation : Reacting 5-methyl-1,3,4-thiadiazole-2-thiol with a pyrimido[1,2-a]benzimidazole precursor in the presence of a base (e.g., NaOH) and polar aprotic solvents (e.g., DMF) under reflux .
  • Purification : Use column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol.
  • Purity validation :
    • HPLC : Monitor retention time and peak symmetry using a C18 column (mobile phase: acetonitrile/water with 0.1% TFA) .
    • Elemental analysis : Compare experimental vs. theoretical C, H, N, S content (e.g., ±0.4% deviation) .
    • Spectroscopy : Confirm structural integrity via 1H^1H/13C^{13}C NMR (DMSO-d6d_6) and FT-IR (e.g., S–S stretching at ~500 cm1^{-1}) .

Basic Question: Which crystallographic techniques are suitable for resolving this compound’s 3D structure?

Methodological Answer:

  • Single-crystal X-ray diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/methanol). Use SHELXL for refinement, focusing on the thiadiazole and benzimidazole torsion angles to confirm stereochemistry .
  • Powder XRD (PXRD) : Compare experimental patterns with simulated data from SCXRD to assess bulk crystallinity .
  • Thermogravimetric analysis (TGA) : Determine thermal stability (decomposition onset >200°C suggests robust crystal packing) .

Basic Question: How can physicochemical properties (e.g., solubility, logP) be experimentally determined?

Methodological Answer:

  • Solubility : Use the shake-flask method in buffers (pH 1–7.4) and organic solvents (e.g., DMSO, ethanol). Centrifuge and quantify via UV-Vis (λmax ~280 nm) .
  • logP (Partition coefficient) : Perform octanol/water partitioning, followed by HPLC quantification. Compare with computational predictions (e.g., ChemAxon) .
  • Stability studies : Incubate in simulated gastric fluid (pH 1.2) and plasma (37°C, 24h). Monitor degradation via LC-MS .

Advanced Question: How to design experiments to resolve contradictions in reported biological activity data?

Methodological Answer:

  • Comparative bioassays : Use standardized protocols (e.g., MIC for antimicrobial studies) across multiple cell lines/enzymes. Include positive controls (e.g., ciprofloxacin) and triplicate measurements .
  • Structural verification : Re-analyze compound batches via SCXRD and NMR to rule out polymorphic or stereochemical variations .
  • Statistical analysis : Apply ANOVA to compare activity across studies, accounting for variables like solvent choice (DMSO vs. ethanol) or incubation time .

Advanced Question: What computational strategies integrate with experimental data to elucidate its mechanism of action?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with CYP450 enzymes (PDB: 1TQN). Focus on hydrogen bonding with thiadiazole sulfur and π-π stacking with benzimidazole .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD <2 Å acceptable) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl on thiadiazole) with bioactivity using descriptors like Hammett constants .

Advanced Question: How to assess environmental fate and degradation pathways?

Methodological Answer:

  • Photodegradation studies : Expose to UV light (λ = 254 nm) in aqueous solutions. Monitor intermediates via LC-QTOF-MS and propose pathways using EPI Suite .
  • Soil adsorption : Use batch equilibrium tests with varying organic matter content. Fit data to Freundlich isotherms .
  • Ecotoxicology : Test acute toxicity in Daphnia magna (48h LC50_{50}) and algae (72h growth inhibition), following OECD guidelines .

Advanced Question: How can conflicting spectral data (e.g., NMR shifts) be reconciled?

Methodological Answer:

  • Solvent effects : Re-run NMR in deuterated solvents (CDCl3_3 vs. DMSO-d6d_6) to assess hydrogen bonding impacts .
  • Dynamic effects : Perform variable-temperature NMR to identify conformational exchange broadening .
  • DFT calculations : Simulate 13C^{13}C chemical shifts (Gaussian 16, B3LYP/6-311+G**) and compare with experimental data .

Advanced Question: What experimental designs minimize bias in structure-activity relationship (SAR) studies?

Methodological Answer:

  • Randomized block design : Assign derivatives to blocks based on substituent electronegativity. Use split-plot ANOVA to analyze bioactivity .
  • Blinded assays : Encode compounds and have independent researchers perform bioassays and data analysis .
  • Negative controls : Include unsubstituted analogs to isolate the effect of the thiadiazole-sulfanyl group .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.